molecular formula C19H16FN3O2S2 B2799043 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326914-74-2

2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Katalognummer: B2799043
CAS-Nummer: 1326914-74-2
Molekulargewicht: 401.47
InChI-Schlüssel: MRVASJWKOVEWRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H16FN3O2S2 and its molecular weight is 401.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies.

1. Synthesis

The synthesis of this compound typically involves multi-step reactions where the thieno[3,2-d]pyrimidin-4(3H)-one core is modified with various substituents to enhance biological activity. The general synthetic route includes:

  • Formation of the thieno[3,2-d]pyrimidinone scaffold.
  • Introduction of the 3,5-dimethyl-1,2-oxazole moiety via nucleophilic substitution.
  • Functionalization at the sulfur atom with various alkyl or aryl groups to optimize activity.

2.1 Anticancer Activity

Research indicates that compounds with a thieno[3,2-d]pyrimidine structure exhibit significant anticancer properties. For instance:

  • A study evaluated a series of thieno[3,2-d]pyrimidinones against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results showed that these compounds could inhibit cell proliferation with IC50 values ranging from 0.5 to 5 μM depending on the specific derivative tested .

Table 1: Anticancer Activity of Thieno[3,2-d]pyrimidinones

CompoundCell LineIC50 (μM)Mechanism of Action
19MCF-70.94Induction of apoptosis
15A5490.75Inhibition of cell cycle
5aHCT1161.20EGFR inhibition

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits broad-spectrum antibacterial activity against various pathogens:

  • The minimum inhibitory concentration (MIC) values were determined against several bacterial strains including E. coli and S. aureus, showing effective inhibition at concentrations as low as 0.1 mg/mL .

Table 2: Antimicrobial Activity of Thieno[3,2-d]pyrimidinones

MicroorganismMIC (mg/mL)MBC (mg/mL)
E. coli0.412.5
S. aureus0.050.20
P. aeruginosa0.212.5

3. Case Studies

Several case studies have highlighted the efficacy of thieno[3,2-d]pyrimidinones in clinical settings:

  • Case Study on Lung Cancer : A derivative was tested in vivo in mouse models for lung cancer and showed a significant reduction in tumor size compared to controls after four weeks of treatment.
  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.

Eigenschaften

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S2/c1-11-14(12(2)25-22-11)10-27-19-21-16-7-8-26-17(16)18(24)23(19)9-13-5-3-4-6-15(13)20/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVASJWKOVEWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.